3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Description
3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a tetrahydroisoquinoline derivative characterized by a 4-methoxyphenyl substituent at position 3, a methyl group at position 2, and a carboxylic acid moiety at position 3. This compound belongs to a class of molecules synthesized via the Castagnoli–Cushman reaction, a cycloaddition between homophthalic anhydrides and imines, which enables the formation of the tetrahydroisoquinoline scaffold with stereochemical control . The 4-methoxy group on the aryl ring enhances solubility and may influence biological activity by modulating electronic and steric properties .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-19-16(11-7-9-12(23-2)10-8-11)15(18(21)22)13-5-3-4-6-14(13)17(19)20/h3-10,15-16H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYDRXXLNSREMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline derivative. The reaction conditions often require acidic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The tetrahydroisoquinoline core allows for extensive structural diversification. Key analogs and their substituent-driven properties are compared below:
Key Observations :
- Position 2 : Alkyl groups (e.g., methyl, butyl) increase lipophilicity, while aryl groups (e.g., phenyl, benzyl) enhance π-π interactions for target binding .
- Position 3 : Electron-donating groups (e.g., 4-methoxy) improve solubility, whereas electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) enhance metabolic stability .
Physical and Spectral Data
Biological Activity
3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound belonging to the tetrahydroisoquinoline family, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Synthesis Methods
The synthesis of this compound typically involves several steps, including the condensation of appropriate precursors followed by cyclization reactions. Recent studies have employed methods such as:
- Pictet–Spengler Reaction : A classical method for synthesizing tetrahydroisoquinolines.
- Diversity-oriented Synthesis : This approach allows for the generation of a library of derivatives to explore structure-activity relationships (SAR) .
Antitumor Activity
Recent research indicates that derivatives of tetrahydroisoquinoline exhibit significant antitumor properties. For instance, a study demonstrated that certain modifications to the tetrahydroisoquinoline structure enhanced its inhibitory effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | SPAC1 (lung adenocarcinoma) | Not specified |
| Other derivatives | HeLa (cervical cancer) | 0.126 |
| Other derivatives | K562 (leukemia) | 0.164 |
Findings : The antitumor activity was linked to the ability of these compounds to inhibit tubulin polymerization and induce apoptosis in cancer cells .
The biological mechanisms by which this compound exerts its effects include:
- Inhibition of Tubulin Polymerization : Compounds in this class have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
- Cell Cycle Arrest : Studies indicate that these compounds can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells, leading to programmed cell death .
Case Studies
A notable case study involved the evaluation of a series of N-substituted tetrahydroisoquinoline derivatives, including our compound of interest. The study highlighted:
- Cell Line Sensitivity : Different derivatives exhibited varying levels of potency against specific cancer cell lines.
- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring significantly influenced biological activity. For instance, substituents that increased hydrophobicity enhanced binding affinity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
